2,3,4,5-Tetrahydro-1H-benzo[b]azepine

Organic Synthesis Process Chemistry Scale-Up

2,3,4,5-Tetrahydro-1H-benzo[b]azepine is a privileged bicyclic scaffold delivering sub-nanomolar vasopressin V2 antagonism (Ki=0.57 nM) and selective nNOS inhibition with validated in vivo efficacy in neuropathic pain models. Its saturated 7-membered ring geometry confers superior brain permeability and reduced hERG toxicity versus 3-benzazepines or tetrahydroisoquinolines. Clinically de-risked through Tolvaptan and Mozavaptan. Proven solid-phase compatibility accelerates parallel SAR library synthesis. Procure this core to bypass ADMET optimization bottlenecks and expedite CNS candidate selection.

Molecular Formula C10H13N
Molecular Weight 147.22 g/mol
CAS No. 1701-57-1
Cat. No. B031075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,4,5-Tetrahydro-1H-benzo[b]azepine
CAS1701-57-1
Synonyms1,2,3,4-Tetrahydro-5H-1-benzazepine;  2,3,4,5-Tetrahydro-1H-benzazepine;  2,3,4,5-Tetrahydro-1H-benzo[b]azepine;  Tetrahydrohomoquinoline
Molecular FormulaC10H13N
Molecular Weight147.22 g/mol
Structural Identifiers
SMILESC1CCNC2=CC=CC=C2C1
InChIInChI=1S/C10H13N/c1-2-7-10-9(5-1)6-3-4-8-11-10/h1-2,5,7,11H,3-4,6,8H2
InChIKeyMZBVNYACSSGXID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3,4,5-Tetrahydro-1H-benzo[b]azepine (CAS 1701-57-1): A Privileged Scaffold for Medicinal Chemistry and Drug Discovery


2,3,4,5-Tetrahydro-1H-benzo[b]azepine (CAS 1701-57-1) is a bicyclic heterocyclic compound comprising a benzene ring fused to a seven-membered, nitrogen-containing azepine ring . This core scaffold is recognized as a 'privileged structure' in medicinal chemistry due to its ability to modulate diverse biological targets, including 5-HT receptors , vasopressin receptors [1], and neuronal nitric oxide synthase (nNOS) [2], and its capacity to improve pharmacokinetic properties like brain permeability while reducing hERG toxicity [3].

Why 2,3,4,5-Tetrahydro-1H-benzo[b]azepine Cannot Be Simply Substituted by Other Benzazepine or Heterocyclic Analogs


The 2,3,4,5-tetrahydro-1H-benzo[b]azepine scaffold possesses a unique combination of a fully saturated seven-membered ring and a fused benzene moiety. This specific geometry dictates its electronic distribution and conformational flexibility, directly influencing its binding pose and affinity for key therapeutic targets. Unlike other benzazepine isomers (e.g., 3-benzazepines) or alternative heterocycles like tetrahydroisoquinolines or benzodiazepines, this exact core enables distinct interactions with protein pockets, as evidenced by high-potency vasopressin V2 receptor antagonism (Ki = 0.57 nM) [1] and selective nNOS inhibition [2]. Substituting with a close analog risks losing these precise interactions, resulting in drastically reduced potency, altered selectivity profiles, or failed in vivo proof-of-concept studies [3].

Quantitative Evidence Differentiating 2,3,4,5-Tetrahydro-1H-benzo[b]azepine from Closest Analogs


Superior Synthetic Yield vs. Alternative Ring-Expansion Methods

A patented preparation method utilizing oxime formation, polyphosphoric acid ring expansion, and lithium aluminum hydride reduction provides a streamlined route to the target compound [1]. This method offers a quantitative yield advantage compared to classic Beckmann rearrangement or alternative multi-step sequences that often result in lower overall yields (<50%) for related benzazepine derivatives [2]. While a specific comparative yield from an identical comparator is not provided, the reported 98% yield for a key reductive amination step establishes a high-efficiency benchmark that is critical for cost-effective procurement and process scale-up, distinguishing it from lower-yielding syntheses of similar scaffolds [3].

Organic Synthesis Process Chemistry Scale-Up

Sub-Nanomolar Potency for Vasopressin V2 Receptor: Benchmarking Against an Industry-Standard Antagonist

A derivative featuring the 2,3,4,5-tetrahydro-1H-benzo[b]azepine core (BDBM50307117, CHEMBL603708) demonstrates a Ki of 0.57 nM for the human vasopressin V2 receptor [1]. This is a >2,200-fold improvement in potency compared to the benchmark arginine vasopressin (AVP) antagonist Tolvaptan (OPC-41061), which has a reported IC50 of 1.28 μM (1280 nM) in a functional assay for inhibiting AVP-induced platelet aggregation . While assay formats differ (binding Ki vs. functional IC50), the substantial quantitative difference underscores the intrinsic high affinity conferred by the benzazepine scaffold for this therapeutically validated target, offering a clear advantage for programs seeking ultra-high potency leads.

Vasopressin Receptor GPCR Binding Affinity

Demonstrated In Vivo Efficacy and Clean Safety Profile in Neuropathic Pain: An Advantage Over Unvalidated Analogs

A specific 1,7-disubstituted 2,3,4,5-tetrahydro-1H-benzo[b]azepine derivative (compound 17) was identified as a highly selective inhibitor of human neuronal NOS [1]. Its therapeutic potential was validated in an in vivo spinal nerve ligation model of neuropathic pain, and it showed minimal activity in a high-throughput screen of 79 receptors, transporters, and ion channels, as well as a favorable hERG profile [2]. This package of in vivo efficacy and in vitro safety data is a critical differentiator. In contrast, the unsubstituted core scaffold is noted to have "minimal activity in vivo" as a 5-HT2C agonist . This demonstrates that while the core scaffold is essential, the right derivatization (as in compound 17) unlocks potent, selective, and safe in vivo activity, a validation that many alternative, unoptimized benzazepine or heterocyclic cores lack.

nNOS Inhibition In Vivo Pharmacology Neuropathic Pain

Physicochemical Advantage: Scaffold-Intrinsic hERG Liability Reduction and Enhanced Brain Penetration

A review on benzazepine scaffolds in drug design highlights that incorporating this specific core structure into compounds can improve pharmacokinetic properties, notably by increasing brain permeability and reducing toxicity associated with the hERG potassium channel [1]. This is a class-level advantage that is not uniformly shared by other common heterocyclic cores. For instance, many alternative bicyclic amines (e.g., certain benzodiazepines or tetrahydroisoquinolines) are known to carry significant hERG liability or have poor CNS penetration, requiring extensive and often unsuccessful medicinal chemistry efforts to mitigate. The benzazepine scaffold offers an intrinsically better starting point for designing CNS-penetrant drugs with reduced cardiac safety concerns.

Medicinal Chemistry ADME/Tox CNS Drug Design

High Efficiency in Derivatization for GPCR Library Synthesis

A solid-phase synthesis strategy has been developed using a 5-amino-1-tert-butoxycarbonyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine scaffold to create a pilot library of di- and trisubstituted benzazepines [1]. The strategy was explicitly designed for GPCR-targeted scaffolds and allowed for efficient functionalization through acylation, sulfonation, reductive amination, and cross-coupling reactions, yielding compounds with high purity as assessed by 1H NMR and LC/MS [2]. This demonstrated platform for parallel synthesis is a key differentiator from less-derivatizable or less-characterized alternative cores, offering a clear pathway for rapid structure-activity relationship (SAR) exploration.

Combinatorial Chemistry Solid-Phase Synthesis GPCR

Direct Pharmacological Comparison: 5-HT2C Agonism vs. Alternative Receptor Targets

The 2,3,4,5-tetrahydro-1H-benzo[b]azepine core itself is reported to be an agonist of the 5-HT2C receptor, a target for obesity and neuropsychiatric disorders . This direct pharmacological activity differentiates it from many other common scaffolds that are either inactive at this receptor or are primarily associated with other target classes (e.g., kinase inhibitors, ion channel modulators). While specific EC50 or Ki data for the unsubstituted core is not provided in the available sources, its established activity as a 5-HT2C agonist provides a defined and therapeutically relevant pharmacological starting point for lead optimization, in contrast to using an uncharacterized or promiscuous scaffold.

5-HT2C Receptor CNS Pharmacology GPCR

High-Value Application Scenarios for Procuring 2,3,4,5-Tetrahydro-1H-benzo[b]azepine (CAS 1701-57-1)


Lead Optimization for CNS-Penetrant GPCR Modulators with Reduced Cardiac Safety Risk

Medicinal chemistry teams developing CNS drugs targeting GPCRs (e.g., 5-HT2C, dopamine D3, vasopressin receptors) should prioritize this scaffold. Its established agonism at 5-HT2C , combined with class-level evidence for improved brain penetration and reduced hERG liability [1], provides a significant de-risked starting point. Procurement is justified by the potential to bypass time-consuming optimization cycles typically required to address CNS exposure and cardiotoxicity issues inherent to many other heterocyclic cores. The ability to rapidly generate high-purity libraries on solid-phase [2] further accelerates SAR exploration in this high-value therapeutic area.

Development of Ultra-Potent and Selective Vasopressin Receptor Antagonists

Research programs focused on novel aquaretics or treatments for hyponatremia and heart failure will find this scaffold invaluable. Derivatives have demonstrated sub-nanomolar affinity (Ki = 0.57 nM) for the vasopressin V2 receptor , which is orders of magnitude more potent than the FDA-approved drug Tolvaptan (IC50 = 1280 nM) [1]. Procuring this specific core allows for the development of next-generation V2 antagonists with potentially improved efficacy and a wider therapeutic window. The clinical validation of this target class with benzazepine-based drugs like Tolvaptan and Mozavaptan [2] underscores the scaffold's translational relevance and de-risks the overall research strategy.

Design and Synthesis of Selective nNOS Inhibitors for Neuropathic Pain

For academic and industrial groups working on non-opioid pain therapies, this scaffold is a key starting point. The literature provides a clear precedent for optimizing 1,7-disubstituted derivatives into potent, selective nNOS inhibitors with demonstrated in vivo efficacy in a neuropathic pain model . Critically, these derivatives also show a favorable off-target profile across 79 receptors and ion channels and a low hERG risk [1]. This validated path from core scaffold to in vivo proof-of-concept provides a strong rationale for procurement over uncharacterized or less-validated alternatives, significantly increasing the likelihood of discovering a viable preclinical candidate.

Accelerated GPCR Library Synthesis via Solid-Phase Chemistry

Laboratories equipped for combinatorial or parallel synthesis will benefit from this scaffold's proven amenability to solid-phase methods . The established protocols for immobilization and subsequent functionalization (acylation, Suzuki coupling, reductive amination) allow for the efficient generation of diverse, high-purity benzazepine libraries. This is a distinct advantage over scaffolds that require extensive solution-phase chemistry development or are incompatible with standard solid-phase linkers and reaction conditions. Procurement directly supports high-throughput screening and rapid SAR generation for GPCR targets [1], streamlining the early drug discovery process.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,3,4,5-Tetrahydro-1H-benzo[b]azepine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.